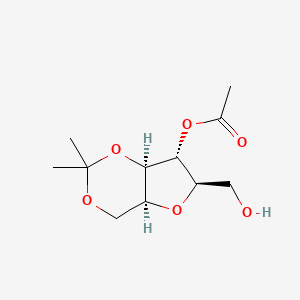

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

説明

特性

IUPAC Name |

[(4aS,6R,7R,7aR)-6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-6(13)15-9-7(4-12)16-8-5-14-11(2,3)17-10(8)9/h7-10,12H,4-5H2,1-3H3/t7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFAUDCBPZTAJS-UTINFBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC(OC2)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

. This suggests that it may interact with targets involved in viral replication and inflammatory responses.

Mode of Action

.

Biochemical Pathways

.

Result of Action

.

生物活性

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol (CAS Number: 70128-28-8) is a glucitol derivative that has garnered interest in various fields, including organic synthesis and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The molecular formula of this compound is C11H18O6, with a molecular weight of 246.26 g/mol. Its structure includes an acetyl group and an isopropylidene moiety, which may influence its biological interactions.

Antidiabetic Potential

Recent studies have indicated that compounds structurally similar to this compound may exhibit antidiabetic properties. For instance, molecular docking studies have shown that certain derivatives can act as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. The binding affinities of these compounds suggest they could potentially lower postprandial glucose levels by inhibiting carbohydrate absorption in the intestines .

Data Table: Summary of Biological Activities

Case Study 1: Antidiabetic Screening

In a study focused on the antidiabetic properties of glucitol derivatives, researchers conducted molecular docking simulations to evaluate binding affinities against alpha-glucosidase. Compounds similar to this compound showed promising results with binding energies ranging from -30 to -40 kJ/mol. This suggests that further exploration into this compound could yield significant insights into its potential as an antidiabetic agent .

Case Study 2: Cytotoxicity Assessment

A comparative analysis of several carbohydrate derivatives revealed that those with structural similarities to this compound demonstrated varying degrees of cytotoxicity against different cancer cell lines. The study highlighted that modifications to the sugar backbone could enhance or diminish cellular interactions and viability outcomes .

科学的研究の応用

Organic Synthesis

One of the primary applications of 4-O-acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is in organic synthesis. It serves as an important intermediate in the synthesis of various carbohydrate derivatives and can be utilized in the preparation of glycosides and other complex carbohydrates.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Glycoside Formation | Acts as a precursor for synthesizing glycosides used in pharmaceuticals. |

| Carbohydrate Derivatives | Utilized in the synthesis of various carbohydrate derivatives for research. |

Pharmaceutical Research

The compound has been investigated for its potential applications in pharmaceutical research, particularly in drug formulation and development. Its structural properties allow it to interact with biological systems effectively.

Case Study: Antidiabetic Agents

Research has indicated that derivatives of this compound may exhibit antidiabetic properties by influencing glucose metabolism. The synthesis of such derivatives has been explored to enhance their efficacy and reduce side effects.

Biochemical Studies

This compound is also utilized in biochemical studies to understand enzyme interactions and metabolic pathways involving sugars.

Table 2: Biochemical Applications

| Application | Description |

|---|---|

| Enzyme Interaction Studies | Used to study the kinetics of glycosidases and other enzymes interacting with carbohydrates. |

| Metabolic Pathway Analysis | Helps elucidate pathways involving sugar metabolism in various organisms. |

Material Science

In material science, this compound can be used as a building block for creating polymeric materials with specific properties due to its hydroxyl groups that can participate in cross-linking reactions.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications.

類似化合物との比較

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol (4-APCIG)

Structural Differences :

- Additional bis(2-cyanoethyl)phosphoryl group at the 6-position. Functional and Application Differences:

- Acts as a glycosyl donor in enzymatic or chemical glycosylation reactions due to the phosphoryl group serving as a leaving group .

- Used in synthesizing glycophosphates and studying glycosyltransferase mechanisms .

- Higher molecular complexity and cost ($320/10 mg) compared to the parent compound .

2,5-Anhydro-D-glucitol-6-phosphate

Structural Differences :

- Replaces acetyl and isopropylidene groups with a phosphate group at the 6-position.

Functional and Application Differences : - Acts as a competitive inhibitor of phosphofructokinase (Ki = 0.34 mM), mimicking β-D-fructofuranose-6-phosphate .

- Demonstrates the impact of phosphate substitution on enzyme specificity, unlike the acetylated derivative, which lacks phosphorylation activity .

N-Boc-1,5-imino-1,5-dideoxy-D-glucitol

Structural Differences :

- 1,5-Imino bridge replaces the anhydro ring, and a Boc (tert-butoxycarbonyl) group protects the amine. Functional and Application Differences:

- Used in medicinal chemistry as a precursor for iminosugars, which inhibit glycosidases .

- The Boc group allows controlled deprotection, contrasting with the hydrolytic stability of isopropylidene in the parent compound .

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

Structural Differences :

- Trityl (triphenylmethyl) group at the 6-position.

Functional and Application Differences : - The bulky trityl group enhances steric protection , improving selectivity in multi-step syntheses .

- Less polar than the parent compound, altering solubility in organic solvents .

Comparative Data Table

*Calculated based on structural formulas; exact values may vary.

Research Findings and Implications

- Protective Group Strategies : The acetyl and isopropylidene groups in this compound enable regioselective modifications, while derivatives like 4-APCIG and the 6-trityl compound highlight the role of additional groups in expanding functional versatility .

- Enzyme Interactions: The phosphate-containing analogue (2,5-anhydro-D-glucitol-6-P) demonstrates that minor structural changes can convert a synthetic intermediate into a potent enzyme inhibitor, underscoring the importance of functional group placement .

- Biomedical Relevance: Compounds like 4-APCIG and N-Boc-imino derivatives bridge carbohydrate chemistry with drug discovery, emphasizing their dual utility in basic research and therapeutic development .

準備方法

Preparation of 1,3-O-Isopropylidene-D-glucitol

The synthesis begins with D-glucitol, a six-carbon sugar alcohol. Protection of the 1,3-diols is achieved using 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in anhydrous N,N-dimethylformamide (DMF). This step forms the 1,3-O-isopropylidene acetal, yielding 1,3-O-isopropylidene-D-glucitol in 85–90% yield.

Reaction Conditions:

-

Solvent: DMF or acetone

-

Temperature: 25–40°C

-

Catalyst: 0.1–0.5 equiv. p-toluenesulfonic acid

-

Time: 4–6 hours

The isopropylidene group enhances solubility in organic solvents and prevents oxidation at the 1,3-positions during subsequent steps.

Regioselective Acetylation at the 4-Position

Acetylation with Acetic Anhydride

The free 4-OH group in 2,5-anhydro-1,3-O-isopropylidene-D-glucitol is acetylated using acetic anhydride in pyridine. Pyridine acts as both a base and solvent, neutralizing HCl byproducts and driving the reaction to completion.

Procedure:

-

Dissolve the intermediate (1 equiv.) in anhydrous pyridine (5–10 mL/g).

-

Add acetic anhydride (1.2 equiv.) dropwise at 0°C.

-

Warm to room temperature and stir for 12–16 hours.

-

Quench with ice-water and extract with dichloromethane.

Yield: 85–90%

Purity (HPLC): ≥98%

Purification and Analytical Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (7:3 to 1:1). The acetylated compound elutes at R_f 0.4–0.5 (hexane:ethyl acetate 1:1).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 5.32 (d, J = 4.8 Hz, H-1), 4.75 (t, J = 6.0 Hz, H-3), 4.10–4.25 (m, H-4, H-5), 2.10 (s, OAc), 1.45 (s, isopropylidene CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C=O), 109.8 (isopropylidene), 75.2 (C-4), 26.8 (CH₃).

Alternative Synthetic Routes and Modifications

Enzymatic Acetylation

Recent studies explore lipase-catalyzed acetylation using Candida antarctica lipase B (CAL-B) in ionic liquids. This method achieves 80% regioselectivity for the 4-OH group under mild conditions (30°C, 24 hours), reducing side-product formation.

Q & A

Q. How can orthogonal protection strategies enhance its utility in multi-step syntheses?

- Methodological Answer : Replace acetyl groups with photolabile (e.g., nitrobenzyl) or enzymatically cleavable (e.g., levulinoyl) protections. Validate compatibility with isopropylidene stability using kinetic studies. Apply these strategies to synthesize branched oligosaccharides or glycoconjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。